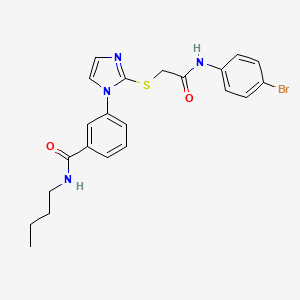

![molecular formula C11H7ClN2O B2605452 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 1126634-12-5](/img/structure/B2605452.png)

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

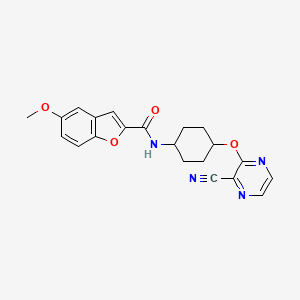

“3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” is a chemical compound with the molecular formula C11H7ClN2O and a molecular weight of 218.64. It has an IUPAC name of 3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile .

Synthesis Analysis

The synthesis of oxazoline compounds, which includes “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile”, has been a subject of numerous investigations . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” can be represented by the InChI code: 1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2 . Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, is a significant part of this compound .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Drug Development

One significant application of heterocyclic compounds, similar to 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile, is in the field of drug development. Heterocyclic compounds containing oxazole rings are known for their biological activities, which include anticancer, antifungal, and antidepressant properties. The synthesis and study of such compounds, as described in the research by А. Rud, A. Kaplaushenko, and Yu. M. Kucheryavyi (2016), highlight the potential of these compounds in addressing critical health issues like cancer through the development of new therapeutic agents Synthesis, physical and chemical properties of 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles.

Photophysical and Photochemical Studies

Compounds with benzoxazolyl and oxazolyl groups have been studied for their photophysical and photochemical properties, as seen in the work on metal-free, zinc(II), and lead(II) phthalocyanines by Ü. Demirbaş et al. (2016). These studies are crucial for applications in photodynamic therapy, a treatment modality for cancer, which relies on light-sensitive compounds to generate reactive oxygen species that can kill cancer cells Metal-free, zinc(II) and lead(II) phthalocyanines functioning with 3-(2H-benzo[d][1,2,3]triazol-2-yl)-4-hydroxyphenethyl methacrylate groups: Synthesis and investigation of photophysical and photochemical properties.

Novel Synthesis Methods

The development of new synthesis methods for related compounds, such as 4-[1,2,4] Triazol-1-Ylmethyl-Benzonitrile by Zeng Yan-xia (2009), indicates the ongoing interest in optimizing the production of heterocyclic compounds for various applications, including as intermediates in organic synthesis and in the development of new materials Synthesis of 4-[1,2,4] Triazol-1-Ylmethyl-Benzonitrile.

Applications in High Voltage Batteries

Compounds with benzonitrile groups have found applications in high voltage lithium-ion batteries, as seen in the research by Wenna Huang et al. (2014). The study on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive shows the role of such compounds in improving the performance and stability of battery systems, suggesting potential applications for 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile in similar contexts 4-(Trifluoromethyl)-benzonitrile: A novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery.

Direcciones Futuras

The future directions for “3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile” and similar compounds lie in the field of drug discovery, where oxazoline is a commonly found moiety . The development of new eco-friendly synthetic strategies for oxazoline synthesis is also a significant area of research .

Propiedades

IUPAC Name |

3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIOLUROVVRODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=CO2)CCl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

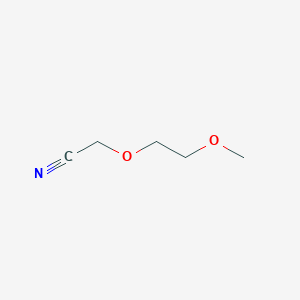

![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)

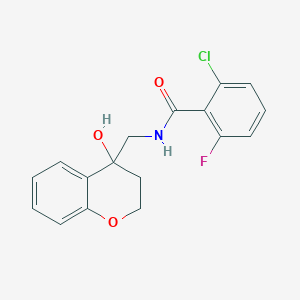

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)

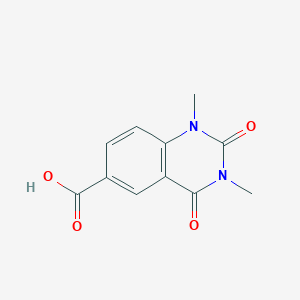

![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)